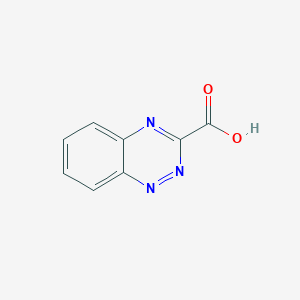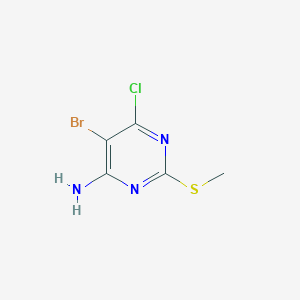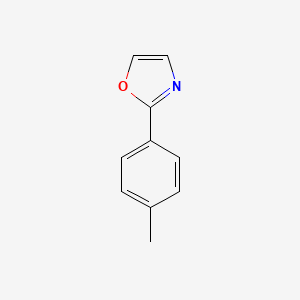
3-Bromo-2,4-dimethylaniline
Descripción general
Descripción
3-Bromo-2,4-dimethylaniline (3-Br-2,4-DMA) is an aromatic amine compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. 3-Br-2,4-DMA is a widely used reagent in organic synthesis and is used in the synthesis of a variety of organic compounds. It has been used in the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and indoles. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Electrochemical Analysis
Studies have shown that derivatives of 3-Bromo-2,4-dimethylaniline, such as 2,4-dibromo-6-methylaniline and 4-bromo-2,6-dimethylaniline, are significant in electrochemical analysis. These compounds undergo oxidation processes in aqueous sulphuric acid solutions, which are essential for understanding their electrochemical behavior and potential applications in electrochemistry (Arias, Brillas, & Costa, 1990).
Organic Synthesis
The compound plays a crucial role in the synthesis of various aromatic intermediates. For instance, in the synthesis of dimethyl-4-bromoiodobenzenes, 2,6-dimethylaniline, a related compound, is used as a starting material. These intermediates have wide applications in different fields, emphasizing the versatility of this compound derivatives in organic synthesis (Li Yu, 2008).
Biodegradation Studies
The biodegradation of 2,4-dimethylaniline, a related compound, has been a subject of research due to its environmental implications. Studies involving Pseudomonas species have shown that these bacteria can utilize such compounds as a nitrogen and carbon source, highlighting the environmental significance of understanding the biodegradation pathways of this compound derivatives (Brimecombe, Fogel, & Limson, 2006).
Biochemical Studies
In biochemical research, derivatives of this compound have been utilized to study the metabolic pathways in organisms. For example, the metabolism of 3:4-dimethylaniline in rats has been extensively studied, providing insights into how similar compounds are processed in biological systems (Boyland & Sims, 1959).
Material Science
In the field of material science, the synthesis of polytriarylamines via microwave-assisted palladium-catalyzed amination using 2,4-dimethylaniline has been reported. This process is significant for developing materials used in organic electronic devices, showing the compound's potential in advanced material synthesis (Shen et al., 2007).
Mecanismo De Acción
Mode of Action
As a substituted aniline, it may undergo various chemical reactions, including electrophilic aromatic substitution . The bromine atom and the dimethylamino group can influence the reactivity of the compound, potentially leading to unique interactions with its biological targets.
Pharmacokinetics
The compound’s molecular weight (20007600) and LogP (322930) suggest that it may have reasonable bioavailability .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Bromo-2,4-dimethylaniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in detoxification processes . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of this compound have been associated with hematotoxicity, characterized by damage to blood cells and tissues . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s biological activity and toxicity. For instance, the N-demethylation and N-oxidation of this compound are key metabolic reactions that determine its fate in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with metabolic enzymes and influence their activity.
Propiedades
IUPAC Name |
3-bromo-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVEHKDGBUHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496215 | |
| Record name | 3-Bromo-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66314-77-0 | |
| Record name | 3-Bromo-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

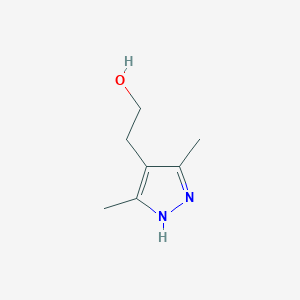
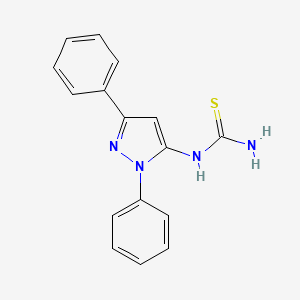



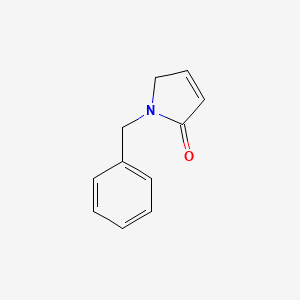
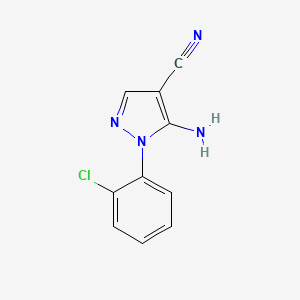
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)
